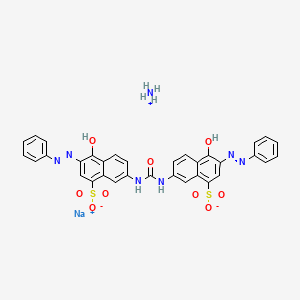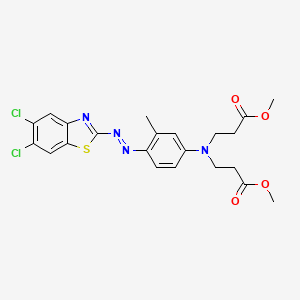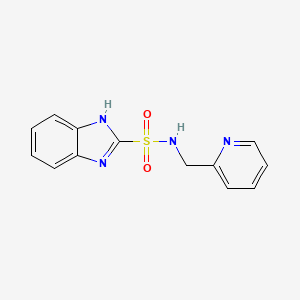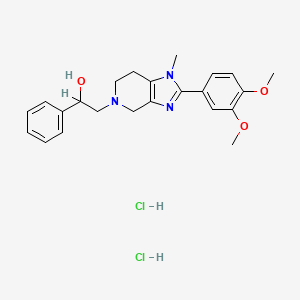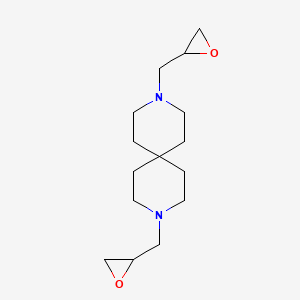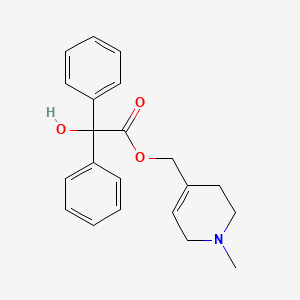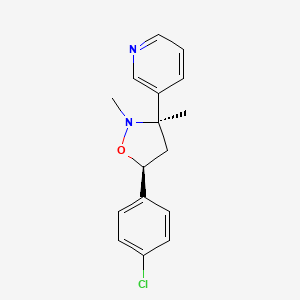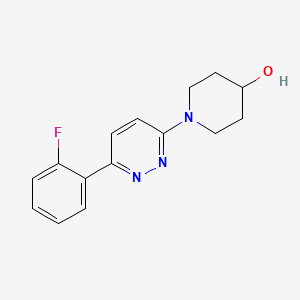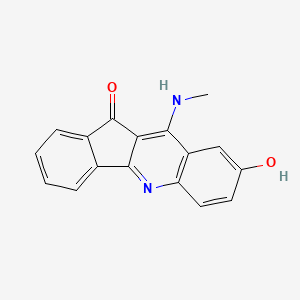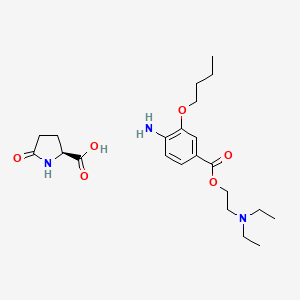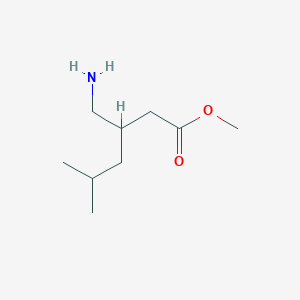
3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide is a chemical compound with a complex structure that includes a piperidine ring substituted with ethyl, hydroxyphenyl, and propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide typically involves multiple steps starting from simpler organic molecules. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: The ethyl, hydroxyphenyl, and propyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct positioning of the substituents.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt, which is achieved by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to alter the functional groups.
Substitution: The piperidine ring and its substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepanium: This compound has a similar structure but with a methyl group instead of a propyl group.
3-Ethyl-3-(3-hydroxyphenyl)-1-methylpiperidine: Similar structure with a methyl group instead of a propyl group.
Uniqueness
3-Ethyl-3-(3-hydroxyphenyl)-1-propylpiperidine hydrobromide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
126088-59-3 |
|---|---|
Fórmula molecular |
C16H26BrNO |
Peso molecular |
328.29 g/mol |
Nombre IUPAC |
3-(3-ethyl-1-propylpiperidin-3-yl)phenol;hydrobromide |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17-11-6-9-16(4-2,13-17)14-7-5-8-15(18)12-14;/h5,7-8,12,18H,3-4,6,9-11,13H2,1-2H3;1H |
Clave InChI |
YVQLAHYGZRKCCV-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCC(C1)(CC)C2=CC(=CC=C2)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


